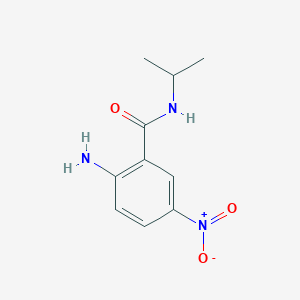

2-Amino-N-isopropyl-5-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-amino-5-nitro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H13N3O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,11H2,1-2H3,(H,12,14) |

InChI Key |

OHKBDRRSVILNDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Amino N Isopropyl 5 Nitrobenzamide

Elaboration of Multi-Step Synthesis Pathways

The synthesis of 2-Amino-N-isopropyl-5-nitrobenzamide can be approached through several multi-step pathways, each with its own set of advantages and challenges. The core of these strategies lies in the sequential introduction of the nitro group, the formation of the amide bond, and the presence of the amino group, which can either be a starting feature of the precursor or be introduced via reduction of another nitro group.

Nitration Strategies for Aromatic Precursors

The introduction of a nitro group onto an aromatic ring is a classic and powerful transformation in organic synthesis. For the synthesis of this compound, the nitro group must be positioned at the 5-position relative to the amino group.

A common strategy involves the nitration of a suitably substituted benzene (B151609) derivative. For instance, the synthesis can commence with the nitration of o-chlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity. In the case of o-chlorobenzoic acid, both the chlorine atom and the carboxylic acid group are deactivating but ortho, para-directing. The nitration of o-chlorobenzoic acid under controlled temperature conditions (below 0°C) can yield 2-chloro-5-nitrobenzoic acid as the major product luxembourg-bio.com.

Another potential precursor is benzoic acid itself. The nitration of benzoic acid with fuming nitric acid in the presence of concentrated sulfuric acid can lead to 3,5-dinitrobenzoic acid nist.gov. While this introduces two nitro groups, it sets the stage for a subsequent selective reduction step.

The optimization of nitration reactions often involves careful control of temperature and the concentration of the nitrating agent to minimize the formation of undesired isomers and over-nitrated byproducts acs.org.

| Aromatic Precursor | Nitrating Agent | Conditions | Primary Product | Key Considerations |

|---|---|---|---|---|

| o-Chlorobenzoic Acid | HNO₃/H₂SO₄ | Below 0°C | 2-Chloro-5-nitrobenzoic acid | Temperature control is critical to prevent side reactions. luxembourg-bio.com |

| Benzoic Acid | Fuming HNO₃/H₂SO₄ | 70-90°C, followed by heating | 3,5-Dinitrobenzoic acid | Requires harsh conditions and subsequent selective reduction. nist.gov |

Amide Bond Formation Techniques (e.g., Direct Condensation, Acylation)

The formation of the N-isopropylamide bond is a pivotal step in the synthesis. This can be achieved through several well-established techniques, including direct condensation of the carboxylic acid with isopropylamine (B41738), or by converting the carboxylic acid into a more reactive derivative followed by acylation.

Direct Condensation:

Direct condensation of a carboxylic acid and an amine is an atom-economical approach, with water being the only byproduct. However, this reaction is often thermodynamically unfavorable and requires high temperatures or the use of coupling reagents. For a substrate like 2-amino-5-nitrobenzoic acid, the presence of the amino group can complicate the reaction.

To facilitate direct amidation under milder conditions, various coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU) google.comacs.orgnih.gov. The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can be critical, especially for sterically hindered substrates or those prone to racemization luxembourg-bio.comnih.gov.

Acylation via Activated Carboxylic Acid Derivatives:

An alternative and often more efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For example, 2-amino-5-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-amino-5-nitrobenzoyl chloride. This acyl chloride is then reacted with isopropylamine, typically in the presence of a base to neutralize the HCl byproduct, to yield the desired amide prepchem.comgoogle.com. While the preparation of acyl chlorides is a common procedure, the stability of 2-amino-5-nitrobenzoyl chloride needs to be considered, as the amino group can potentially react with the acyl chloride functionality nih.gov.

| Technique | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Condensation (with coupling reagent) | Carboxylic acid, amine, coupling reagent (e.g., HATU, HBTU) | Milder conditions, high yields. google.com | Stoichiometric waste from coupling reagent, cost. |

| Acylation via Acyl Chloride | Carboxylic acid, thionyl chloride, amine, base | High reactivity, often high yields. prepchem.com | Harsh reagents for acyl chloride formation, potential for side reactions with sensitive functional groups. nih.gov |

| Amination of Halo-Aromatic Acid | Halo-aromatic acid, amine, base (optional catalyst) | Can be a one-pot reaction under certain conditions. | May require forcing conditions (high temperature/pressure) or a catalyst. |

Selective Reduction Chemistry of Nitro and Related Groups

In synthetic pathways where a dinitro-substituted precursor is used, such as 3,5-dinitrobenzoic acid, a selective reduction of one of the nitro groups is required to introduce the amino functionality. The selective reduction of one nitro group in the presence of another is a challenging yet achievable transformation.

The choice of reducing agent and reaction conditions is paramount for achieving selectivity. The electronic and steric environment of the nitro groups can influence their reactivity. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced wikipedia.org.

Various reagents have been employed for the selective reduction of nitro groups, including sodium polysulfide (Zinin reduction), which has been shown to selectively reduce one nitro group in dinitrobenzimidazoles wikipedia.org. Other methods involve catalytic hydrogenation with specific catalysts and under controlled conditions, or the use of metal hydrides like sodium borohydride (B1222165) in the presence of a transition metal complex orgsyn.org. The presence of other reducible functional groups, such as the carboxylic acid or the newly formed amide, must be considered when selecting the reduction method to ensure chemoselectivity researchgate.net.

Optimization of Reaction Conditions and Catalyst Systems

Catalyst Selection and Reaction Efficiency (e.g., Palladium-catalyzed Carbonylative Amidation, Lewis Acidic Ionic Liquids)

Palladium-catalyzed Carbonylative Amidation:

Palladium-catalyzed carbonylation reactions offer a powerful tool for the synthesis of amides. A potential route to this compound could involve the palladium-catalyzed carbonylative coupling of a halo-nitroaniline with isopropylamine and carbon monoxide. For example, starting from a 2-halo-4-nitroaniline, this one-pot reaction could directly introduce the N-isopropylcarboxamide group. The efficiency of such reactions is highly dependent on the choice of palladium precursor, ligand, base, and reaction conditions nih.gov.

Lewis Acidic Ionic Liquids:

Lewis acidic ionic liquids have emerged as versatile catalysts and solvents in organic synthesis. They can act as both a catalyst and a reaction medium, often leading to enhanced reaction rates and simplified product isolation google.comnih.gov. In the context of amide synthesis, Lewis acidic ionic liquids can activate the carboxylic acid group, facilitating the nucleophilic attack of the amine nih.govscirp.org. The tunability of the properties of ionic liquids by varying the cation and anion allows for the design of task-specific catalysts for amidation reactions nih.gov.

| Catalyst System | Reaction Type | Potential Advantages | Key Parameters for Optimization |

|---|---|---|---|

| Palladium/Ligand | Carbonylative Amidation | Direct conversion of halo-anilines to benzamides. nih.gov | Palladium source, ligand structure, CO pressure, temperature. |

| Lewis Acidic Ionic Liquid | Direct Amidation | Dual role as catalyst and solvent, recyclability. google.comnih.gov | Choice of cation and anion, temperature, water content. |

| Titanium Tetrachloride (TiCl₄) | Direct Amidation | Effective for a wide range of substrates. luxembourg-bio.com | Stoichiometry of TiCl₄, solvent (e.g., pyridine), temperature. |

Solvent Engineering and Kinetic Control

Kinetic studies of amidation reactions, such as the reaction of benzoyl chloride with amines, provide valuable insights into the reaction mechanism and the factors that control the reaction rate asianpubs.org. Understanding the kinetics allows for the rational design of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. For example, in reactions involving sterically hindered components, the reaction rate can be significantly slower, necessitating more forcing conditions or more potent catalytic systems nih.gov. The effect of solvent polarity and hydrogen bonding capability on the reaction kinetics is a key area of investigation for optimizing the synthesis of aminobenzoic acid derivatives acs.orgresearchgate.net.

Temperature and Pressure Influence on Product Yield and Purity

The yield and purity of this compound are significantly influenced by reaction temperature and pressure. While specific data for the direct amidation of 2-amino-5-nitrobenzoic acid with isopropylamine is not extensively documented in publicly available literature, valuable insights can be drawn from analogous reactions, such as the amination of 2-chloro-5-nitrobenzoic acid. Research on the synthesis of N-arylanthranilic acid derivatives in superheated water demonstrates a clear correlation between temperature and product yield. researchgate.net

In a metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid with various arylamines, the reaction temperature was found to be a critical parameter for achieving good yields. researchgate.net The reactions were carried out in superheated water with potassium carbonate as a base. researchgate.net It was observed that within a temperature range of 150–190 °C, good yields were achieved within 2–3 hours. researchgate.net This suggests that a similar temperature range could be optimal for the synthesis of this compound from 2-amino-5-nitrobenzoic acid and isopropylamine.

The following interactive data table, derived from the study on the synthesis of N-arylanthranilic acid derivatives, illustrates the impact of temperature on product yield.

| Entry | Reactant 2 | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | 150 | 3 | 75 |

| 2 | Aniline | 170 | 2 | 82 |

| 3 | Aniline | 190 | 2 | 85 |

| 4 | 4-methylaniline | 170 | 2 | 88 |

| 5 | 4-methoxyaniline | 170 | 2 | 92 |

This data is for the amination of 2-chloro-5-nitrobenzoic acid and is presented here as an illustrative example of the general effect of temperature on similar reactions.

Information regarding the specific influence of pressure on the synthesis of this compound is limited in the available literature. However, for reactions involving gaseous reagents or volatile products, pressure can be a significant factor. In the case of amidation with isopropylamine, which is a volatile compound, conducting the reaction in a sealed vessel under elevated pressure could help to maintain the concentration of the amine in the reaction mixture, potentially leading to higher yields and faster reaction times. A Japanese patent describing the production of 2-amino-5-nitrothiobenzamide (B1599155) from 2-amino-5-nitrobenzonitrile (B98050) and hydrogen sulfide (B99878) mentions that the reaction can be carried out under atmospheric or elevated pressure, with the internal pressure during one example reaching 1–4 kg/cm ². google.com This suggests that pressure can be a relevant parameter in reactions involving similar substrates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. This involves the development of sustainable synthetic routes and the utilization of eco-friendly catalysts and solvents.

Sustainable synthetic routes for this compound focus on minimizing waste, avoiding hazardous reagents, and improving atom economy. Traditional amidation methods often involve the use of stoichiometric activating agents, which generate significant amounts of byproducts. More sustainable approaches aim to facilitate the direct reaction between the carboxylic acid and the amine.

One such approach involves the use of superheated water as a reaction medium, which can eliminate the need for organic solvents and metal catalysts. researchgate.net As demonstrated in the synthesis of N-arylanthranilic acid derivatives, this method can provide good yields in a relatively short reaction time. researchgate.net Another sustainable strategy is the use of microwave irradiation, which can accelerate reaction rates and often allows for solvent-free conditions, thereby reducing energy consumption and waste generation.

The choice of catalysts and solvents plays a pivotal role in the green synthesis of this compound. Eco-friendly catalysts can replace hazardous and expensive metal catalysts often used in amidation reactions. For instance, a German patent describes the use of dehydrating agents like phosphorus oxychloride and phosphorus pentoxide for the synthesis of 2-amino-5-nitrobenzonitrile from 5-nitroanthranilic acid amide, a potential precursor. google.com While effective, these reagents are not ideal from a green chemistry perspective.

More environmentally benign catalysts for amide synthesis are being actively researched. These include boric acid, which has been shown to be an effective catalyst for the amidation of carboxylic acids. Furthermore, enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases, for example, have been successfully employed for the synthesis of amides under mild reaction conditions.

The selection of an appropriate solvent is also critical. Superheated water is an excellent green solvent as it is non-toxic, inexpensive, and readily available. researchgate.net Other green solvents that could be considered for the synthesis of this compound include ionic liquids and deep eutectic solvents, which are known for their low volatility and high thermal stability.

Challenges in Scalable and Stereoselective Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and minimizing the environmental impact of the process. The purification of the final product can also be a significant hurdle, often requiring large volumes of organic solvents for crystallization or chromatography. The presence of the nitro group and the amino group on the aromatic ring can also lead to the formation of colored impurities, which may be difficult to remove.

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are relevant in the broader context of producing structurally similar chiral amides. The stereoselective synthesis of amides is a significant area of research, particularly for the pharmaceutical industry, where the chirality of a molecule can have a profound impact on its biological activity.

The primary challenge in the stereoselective synthesis of a chiral analogue of this compound would be to control the stereochemistry at a chiral center, for instance, if a chiral amine were used instead of isopropylamine. This would require the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. Methods for the enantioselective synthesis of chiral amides include the use of chiral phosphine (B1218219) ligands in metal-catalyzed reactions and organocatalysis. nih.gov Another approach involves the stereoselective amination of prochiral ketones or the use of enzymes that can selectively catalyze the formation of one enantiomer. acs.org The development of efficient and scalable stereoselective methods remains a key challenge in modern organic synthesis.

Advanced Reaction Mechanisms and Chemical Transformations of 2 Amino N Isopropyl 5 Nitrobenzamide

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a key functional moiety that significantly influences the chemical reactivity of the benzamide (B126) core. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrobenzamide Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Amino-N-isopropyl-5-nitrobenzamide ring is dictated by the directing effects of the existing substituents. The amino group (-NH₂) at position 2 is a powerful activating group and is ortho-, para-directing. byjus.com Conversely, the nitro group (-NO₂) at position 5 is a strong deactivating group and is meta-directing. nih.gov The N-isopropylbenzamide group is also deactivating and meta-directing.

Given these competing influences, the outcome of an electrophilic attack is determined by the most activating substituent. The -NH₂ group strongly directs incoming electrophiles to its ortho and para positions (positions 3 and 6, and position 4, respectively). However, position 3 is sterically hindered by the adjacent N-isopropylbenzamide group. Therefore, electrophilic substitution, such as halogenation or sulfonation, would be expected to occur predominantly at position 4 and to a lesser extent at position 6. It is important to note that under the strongly acidic conditions often required for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comdocsity.com This would drastically alter the reactivity, directing further substitution to the meta position relative to the anilinium and amide groups.

In contrast, the aromatic ring is highly activated for nucleophilic aromatic substitution (SₙAr) due to the presence of the strong electron-withdrawing nitro group. wikipedia.orgnumberanalytics.com This group can stabilize the negative charge of the Meisenheimer complex intermediate, which forms when a nucleophile attacks the ring. nih.govyoutube.com For an SₙAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring, usually ortho or para to the nitro group. While the parent compound does not possess such a leaving group, a halogenated derivative of this compound would be highly susceptible to nucleophilic attack.

Comprehensive Analysis of Nitro Group Reduction Pathways

The reduction of the aromatic nitro group is a fundamental transformation, often leading to the corresponding aromatic amine. This conversion proceeds through a six-electron reduction, sequentially forming nitroso and hydroxylamino intermediates. A wide array of reagents and catalytic systems can achieve this transformation, offering varying degrees of chemoselectivity, which is crucial given the presence of the reducible amide bond. acs.orgresearchgate.net

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is generally efficient and clean.

Metal-Acid Systems: Classic methods like the Béchamp reduction use metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). researchgate.net These reactions are robust but can generate significant metal waste.

Hydride Transfer Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or more complex hydrides can be used. However, selectivity can be a challenge.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine, formic acid, or isopropanol, in the presence of a catalyst (e.g., Pd/C or an iron complex). organic-chemistry.org This approach can offer high chemoselectivity, reducing the nitro group while leaving other functional groups like the amide intact. researchgate.net

The choice of reducing agent is critical to avoid the reduction of the amide functionality. Milder, more chemoselective methods are generally preferred for complex molecules. organic-chemistry.orgjrfglobal.com

| Reagent/System | Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | H₂ atmosphere, various solvents (e.g., Ethanol, Ethyl Acetate) | Highly efficient, clean reaction. Can sometimes affect other reducible groups. |

| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Classic, cost-effective method. Generates iron sludge waste. |

| SnCl₂ / HCl | Acidic conditions | Effective reagent, often used in laboratory scale. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild reducing agent, good for sensitive substrates. |

| Hydrazine Hydrate (N₂H₄·H₂O) / Catalyst | Catalysts like Pd/C, Fe-C; often requires heat | A common transfer hydrogenation method, good chemoselectivity. researchgate.net |

Reactivity of the Amide Moiety and Isopropyl Substituent

Hydrolysis Kinetics and Equilibrium Studies of the Amide Bond

The amide bond in this compound can undergo hydrolysis under either acidic or basic conditions to yield 2-amino-5-nitrobenzoic acid and isopropylamine (B41738). The kinetics of this process are influenced by the electronic nature of the substituents on the aromatic ring.

Under acidic conditions, the hydrolysis typically proceeds via an A-2 mechanism, where the carbonyl oxygen is first protonated, followed by the rate-determining attack of a water molecule on the carbonyl carbon. Studies on substituted N-ammoniobenzamides in concentrated sulfuric acid show that electron-withdrawing groups on the ring slow down the reaction, as indicated by a large negative Hammett ρ value (ρ ≈ -3.9). rsc.org This is because these groups destabilize the developing positive charge on the acyl cation intermediate in the rate-limiting step. Therefore, the presence of the strongly electron-withdrawing nitro group would be expected to decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted benzamide.

Under basic conditions, the hydrolysis generally follows a BAc2 mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In this case, electron-withdrawing groups facilitate the reaction by stabilizing the negative charge on the tetrahedral intermediate. Therefore, the nitro group at the para-position to the amide would significantly accelerate the rate of alkaline hydrolysis. acs.org The steric bulk of the N-isopropyl group may also influence the rate by hindering the approach of the nucleophile to the carbonyl center, as observed in studies of other N-substituted amides. researchgate.netacs.org

Derivatization Reactions at the Amino and Isopropyl Groups

The free primary amino group at the C-2 position is a site for various derivatization reactions. These reactions are standard for aromatic amines and include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acetyl derivative. This is often used as a protecting group strategy to moderate the activating effect of the amino group during electrophilic aromatic substitution. libretexts.orglibretexts.org

Alkylation: The amino group can be alkylated using alkyl halides, although polyalkylation can be an issue.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

The isopropyl group attached to the amide nitrogen is generally unreactive. However, under radical conditions, benzylic-like C-H bonds could potentially undergo halogenation. The N-H proton of the amide can be deprotonated by a strong base, but this is less common than reactions at the more nucleophilic primary amino group. Derivatization of the amino group is often a key step in modifying the properties of nitroaromatic compounds for analytical purposes, such as enhancing ionization for LC-MS detection. researchgate.netnih.gov

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of functional groups in this compound allows for potential intramolecular reactions.

Intramolecular Cyclization: The ortho-disposition of the amino and amide groups is a common structural motif for the synthesis of heterocyclic systems. For example, 2-aminobenzamides can undergo cyclization reactions with various C1 synthons (like phosgene, formic acid, or dimethylformamide) to form quinazolinones, an important class of N-heterocycles. researchgate.net While this is an intermolecular reaction with an added reagent, it highlights the potential of the ortho-amino-amide functionality to participate in ring-forming processes.

Rearrangement Pathways: Substituted 2-nitroanilines are known to undergo rearrangement in concentrated sulfuric acid at elevated temperatures. rsc.orgrsc.org This reaction is believed to proceed via protonation of the aromatic ring at the 2-position, followed by a rate-determining 1,3-migration of the nitro group to form a more stable isomer. For this compound, heating in strong acid could potentially lead to the migration of the nitro group from position 5 to position 3, although this specific rearrangement has not been documented. Additionally, intramolecular redox reactions have been observed in protonated N-alkyl-2-nitroanilines, where an oxygen atom from the nitro group oxidizes the alkyl chain. nih.gov This suggests that under specific conditions, such as collisional activation in mass spectrometry, complex intramolecular rearrangements involving the nitro and N-isopropyl groups could occur.

Lack of Publicly Available Research Hinders Theoretical Analysis of this compound Reaction Mechanisms

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of the reaction mechanisms involving This compound . Despite its potential role as a synthetic intermediate, detailed studies elucidating its reaction transition states and intermediates are not publicly available at this time.

Theoretical chemistry provides invaluable insights into the dynamics of chemical reactions, allowing researchers to map out the energetic landscapes of transformations. By employing computational methods such as Density Functional Theory (DFT), it is possible to model the fleeting structures of transition states and the transient existence of reaction intermediates. This level of analysis is crucial for understanding reaction kinetics, predicting product distributions, and optimizing synthetic pathways.

For a compound like This compound , such theoretical studies would typically involve:

Mapping Potential Energy Surfaces: Identifying the lowest energy pathways from reactants to products.

Locating Transition States: Calculating the geometry and energy of the highest point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Characterizing Intermediates: Determining the structure and stability of any species formed during the course of the reaction.

Analyzing Molecular Orbitals: Understanding the electronic changes that occur during bond formation and cleavage.

However, in the case of This compound , specific data on activation energies, the geometry of transition state structures (including critical bond lengths and angles), and the thermodynamic stability of potential intermediates are absent from the current body of scientific literature.

Without experimental or computational data, any discussion of the theoretical elucidation of its reaction mechanisms would be purely speculative. The scientific community awaits future research that may shed light on the intricate chemical transformations of this compound.

Sophisticated Spectroscopic and Structural Elucidation of 2 Amino N Isopropyl 5 Nitrobenzamide and Its Analogs

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 2-Amino-N-isopropyl-5-nitrobenzamide (C₁₀H₁₃N₃O₃), HRMS would confirm its molecular weight of 223.23 g/mol .

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation of amides under electrospray ionization (ESI) or electron impact (EI) conditions often involves cleavage of the amide bond. rsc.org For this compound, the fragmentation pathway is dictated by its key functional groups: the N-isopropyl amide, the aromatic amino group, and the nitro group.

A plausible fragmentation pathway would initiate with the protonated molecule [M+H]⁺. Key fragmentation steps for benzamides typically include the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation. rsc.orgresearchgate.net Other characteristic cleavages would involve the isopropyl group and losses related to the nitro and amino substituents.

Table 1: Plausible HRMS Fragmentation Pathway for this compound

| Proposed Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss |

|---|---|---|

| [C₁₀H₁₄N₃O₃]⁺ ([M+H]⁺) | 224.1030 | - |

| [C₇H₇N₂O₃]⁺ | 167.0451 | C₃H₇N (Isopropylamine) |

| [C₁₀H₁₂N₂O₃]⁺ | 208.0819 | NH₂ |

| [C₇H₅N₂O]⁺ | 133.0402 | C₃H₇N + O₂ |

| [C₇H₆NO]⁺ | 120.0444 | C₃H₇N + NO |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the protons on the amine and amide nitrogens. The aromatic region would display a complex splitting pattern due to the substitution. The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups. researchgate.net The chemical shifts are significantly influenced by the electron-withdrawing nitro group. nih.gov

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield. Data from analogs such as N,N-dimethyl-3-nitrobenzamide and 4-nitrobenzamide (B147303) derivatives provide a reference for predicting these chemical shifts. rsc.orgijpbs.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.0-8.5 (broad s) | - |

| Amino NH₂ | ~5.0-6.0 (broad s) | - |

| Aromatic C-H (ortho to NO₂) | ~8.5 (d) | ~125-130 |

| Aromatic C-H (ortho to NH₂) | ~6.8 (d) | ~115-120 |

| Aromatic C-H (meta to both) | ~8.0 (dd) | ~120-125 |

| Isopropyl CH | ~4.2 (septet) | ~42 |

| Isopropyl CH₃ | ~1.2 (d) | ~23 |

| Amide C=O | - | ~166 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. ugm.ac.id

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the isopropyl (CH-CH₃) spin system and the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations. It would show correlations from the isopropyl CH proton to the amide carbonyl carbon and from the amide N-H proton to the aromatic ring carbons, piecing the entire structure together.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, such as the orientation of the isopropyl group relative to the aromatic ring.

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing insights where X-ray diffraction is not feasible or when studying dynamics. osu.edu It is particularly useful for identifying polymorphism—the existence of different crystal packing arrangements—as distinct polymorphic forms will give rise to different NMR spectra due to variations in the local chemical environment.

For this compound, SSNMR could be used to determine the number of non-equivalent molecules in the crystal unit cell. Furthermore, techniques that measure dipolar couplings can provide precise measurements of internuclear distances, such as N-H bond lengths, and bond angles, offering a detailed picture of the molecular conformation in the solid state. osu.edunih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. epequip.commt.comeag.com These techniques are highly complementary and essential for identifying the key structural motifs in this compound.

The spectra would be characterized by distinct bands corresponding to the N-H, C=O, N-O, and C-H bonds. The positions of these bands are sensitive to the molecular environment, particularly hydrogen bonding. nih.gov In the solid state, intermolecular hydrogen bonds involving the amino (N-H), amide (N-H), and nitro (N=O) groups are expected. researchgate.net These interactions would cause a red shift (lowering of frequency) in the N-H and C=O stretching vibrations. doi.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amino, asymm/symm) | 3500 - 3300 | Two distinct bands. Position sensitive to H-bonding. nih.gov |

| N-H Stretch (Amide) | 3350 - 3150 | Often broad due to H-bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium intensity bands. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretches from the isopropyl group. |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong intensity in IR. Position sensitive to H-bonding. ijpbs.com |

| N-H Bend (Amide II) | 1570 - 1515 | Coupled C-N stretch and N-H bend. |

| NO₂ Stretch (Asymmetric) | 1570 - 1500 | Very strong intensity in IR. |

| NO₂ Stretch (Symmetric) | 1370 - 1300 | Very strong intensity in IR. |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

For an analog, N-Isopropylbenzamide, the crystal structure reveals a monoclinic system. researchgate.netnih.gov In the crystal lattice of this compound, it is expected that molecules would be linked by a network of intermolecular N-H···O hydrogen bonds, forming chains or sheets. These interactions would likely involve the amino and amide protons as donors and the carbonyl and nitro oxygens as acceptors, dictating the supramolecular architecture. researchgate.netnih.gov

Table 4: Representative Crystal Data for an Analog (N-Isopropylbenzamide) nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₁₃NO |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 5.0093 (7), 10.1250 (13), 9.6714 (14) |

| β (°) | 104.133 (7) |

| Volume (ų) | 475.68 (11) |

| Z | 2 |

X-ray crystallography provides highly accurate measurements of dihedral (torsion) angles, which define the molecule's conformation. acs.org A key conformational feature of benzamides is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. nih.gov For N-Isopropylbenzamide, this angle is reported to be 30.0 (3)°. researchgate.netnih.gov This non-planar arrangement is a result of balancing electronic conjugation, which favors planarity, with steric hindrance from the substituents.

The orientation of the isopropyl group and the pyramidalization at the amino nitrogen are other critical conformational parameters that would be precisely determined. This detailed geometric data is essential for understanding molecular interactions and for computational modeling studies. tandfonline.comnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

While specific crystallographic data for this compound is not available in the reviewed literature, an examination of the closely related analog, N-Isopropyl-3-methyl-2-nitrobenzamide, provides significant insight into the probable intermolecular interactions. In the crystal structure of this analog, molecules are linked into chains by weak intermolecular N—H···O hydrogen bonds. nih.gov This primary interaction involves the amide hydrogen (N-H) acting as a donor and a carbonyl oxygen (C=O) from an adjacent molecule acting as an acceptor, a common and robust motif in benzamide (B126) derivatives.

Furthermore, the structure is stabilized by non-classical intramolecular C—H···O interactions. nih.gov Specifically, a hydrogen atom from one of the isopropyl methyl groups forms a bond with an oxygen atom of the nitro group. nih.gov This interaction results in the formation of a six-membered ring, which influences the conformation of the molecule. nih.gov These types of weak hydrogen bonds, while individually less energetic than classical N—H···O bonds, collectively contribute to the stability of the crystal lattice. The interplay of these interactions dictates the three-dimensional arrangement of molecules in the solid state.

The hydrogen bond geometry for the analog N-Isopropyl-3-methyl-2-nitrobenzamide is detailed in the table below.

Table 1: Hydrogen Bond Geometry (Å, °) for N-Isopropyl-3-methyl-2-nitrobenzamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Type |

|---|---|---|---|---|---|

| N1—H1A···O1 | 0.86 | 2.00 | 2.855 | 173 | Intermolecular |

| C11—H11A···O3 | 0.96 | 2.37 | 3.021 | 124 | Intramolecular |

Data sourced from a study on N-Isopropyl-3-methyl-2-nitrobenzamide, a structural analog. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (If Applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules. acs.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mdpi.com

The parent compound, this compound, is achiral as it does not possess a stereogenic center. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy for stereochemical assignment is not applicable to this specific molecule.

However, for chiral analogs of benzamides, these techniques are highly relevant. The benzamide chromophore is widely utilized as a derivative for stereochemical studies using circular dichroism. nih.gov The well-defined geometry and conformation of the benzamide group allow for reliable stereochemical assignments, often based on the exciton (B1674681) chirality method. nih.gov This method is particularly useful when a molecule contains multiple benzamide groups or other interacting chromophores.

Studies on various chiral amide derivatives demonstrate that ORD, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) can be effectively used to establish absolute configuration. acs.org The experimental spectra, when compared with quantum chemical predictions, provide a robust basis for assigning stereochemistry. acs.org The sign of the Cotton effects observed in the CD spectra of benzamide derivatives can be correlated with their specific spatial arrangement, although conformational equilibria of the amide C-N bond must be considered, as it can differ between secondary and tertiary benzamides, potentially inverting the sign of the exciton Cotton effects. nih.gov

Therefore, should a chiral center be introduced into the this compound structure, for instance through modification of the isopropyl group or by substitution on the aromatic ring with a chiral moiety, chiroptical spectroscopy would become an indispensable tool for the unambiguous determination of its absolute configuration.

Comprehensive Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. For 2-Amino-N-isopropyl-5-nitrobenzamide, DFT calculations would provide crucial insights into its geometry, reactivity, and spectroscopic characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. Such studies on analogous molecules, like other substituted benzamides and nitroanilines, have established a methodological framework for understanding their behavior.

The initial step in a DFT study involves the optimization of the molecule's geometric structure to find its lowest energy conformation. From this optimized geometry, a wealth of electronic properties can be derived. These properties are fundamental to understanding the molecule's intrinsic stability and its potential interactions with other chemical species.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the molecule has the potential for intramolecular charge transfer, a property that is often associated with interesting optical and electronic behaviors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. The hydrogen atoms of the amino group and the N-H of the amide linkage would be expected to exhibit positive electrostatic potential, identifying them as potential sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in biological systems.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can be employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes to specific functional groups.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the stretching and bending modes of its various functional groups. For example, the N-H stretching vibrations of the amino and amide groups, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group would all appear at distinct frequencies. A comparison of the calculated and experimental spectra can provide a high degree of confidence in the structural characterization of the compound.

| Vibrational Mode | Functional Group |

| N-H Stretching | Amino and Amide groups |

| C=O Stretching | Amide group |

| NO₂ Symmetric Stretching | Nitro group |

| NO₂ Asymmetric Stretching | Nitro group |

| C-H Stretching | Aromatic and Isopropyl groups |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein.

For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with its environment. These simulations can reveal the preferred conformations of the molecule in solution and the dynamic nature of its interactions with surrounding solvent molecules.

Protein-Ligand Interaction Dynamics (if applicable for mechanistic studies)

In the context of medicinal chemistry, where this compound might be investigated as a potential drug candidate, MD simulations are crucial for studying its interactions with a target protein. After docking the molecule into the active site of a protein, an MD simulation can be run to observe the stability of the binding pose and the key interactions that maintain the protein-ligand complex.

These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues over time. This dynamic information is essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The stability of these interactions can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone.

Conformational Changes and Flexibility Analysis

MD simulations are also a powerful tool for analyzing the conformational flexibility of this compound. The molecule is not rigid and can adopt various conformations due to the rotation around its single bonds, particularly the bond connecting the isopropyl group and the amide bond. By running an MD simulation, the accessible conformational space of the molecule can be sampled.

Quantum-Chemical Investigations of Reactivity and Reaction Mechanisms

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity of a molecule. For this compound, these studies can map the electron distribution, identify reactive sites, and predict the mechanisms of chemical reactions.

The reactivity of this compound is largely governed by the interplay of its functional groups: the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to the benzene ring, as well as the N-isopropyl amide side chain. The amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitro group strongly deactivates the ring towards electrophiles and directs incoming groups to the meta position relative to itself.

Key insights from quantum-chemical investigations would include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and amide groups, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the nitro group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Reaction Mechanism Studies: Theoretical calculations can model the pathways of various reactions, such as hydrolysis or metabolic transformations. For instance, the hydrolysis of the amide bond can be investigated by calculating the energy profile of the reaction, including the transition states and intermediates. Studies on related N-nitrobenzamides have explored mechanisms of hydrolysis in acidic conditions.

Table 1: Illustrative Quantum-Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent plausible data based on calculations for structurally similar molecules. They are not based on direct experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, without clinical correlation)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.netresearchgate.net While no specific QSAR models for a series including this compound have been detailed in publicly available literature, we can infer the types of descriptors that would be significant based on studies of related nitroaromatic and benzamide (B126) compounds. nih.gov

A hypothetical QSAR model for a series of aminonitrobenzamide derivatives would likely involve descriptors that quantify the electronic, steric, and hydrophobic properties of the molecules. These descriptors are calculated from the 2D or 3D structure of the compounds.

Key descriptor classes relevant to this compound in a QSAR context include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the partial charges on the atoms of the nitro and amino groups, and the dipole moment, would be important. The energy of the HOMO and LUMO are also frequently used electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, molecular volume, and specific steric parameters like those derived from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) would be relevant, particularly concerning the N-isopropyl group.

Table 2: Examples of Descriptors for a Hypothetical QSAR Model of Aminonitrobenzamide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of the nitro group | A positive value indicates electron-withdrawing nature, which can influence binding affinity. |

| Steric | Molar Refractivity of the N-alkyl substituent | Relates to the volume and polarizability of the substituent, affecting fit in a binding pocket. |

| Hydrophobic | Calculated logP (ClogP) | A moderate logP is often optimal for bioavailability. |

| Topological | Kier & Hall molecular connectivity indices | Describe the degree of branching and complexity of the molecule. |

Note: This table illustrates the types of descriptors and their potential significance in a QSAR model. The specific correlations would depend on the biological activity being modeled.

In Silico ADMET Predictions (excluding safety/toxicity profiles for human use)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions help in prioritizing candidates for further experimental testing. For this compound, various ADMET properties can be predicted using computational models.

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be estimated. The presence of both polar (amino, nitro, amide) and non-polar (isopropyl, benzene ring) groups suggests that the molecule may have moderate absorption characteristics.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. The lipophilicity and the presence of hydrogen bond donors and acceptors will influence these properties.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). The aromatic ring and the N-isopropyl group are potential sites of metabolism.

Table 3: Illustrative In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system in significant amounts. |

| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this enzyme. |

| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |

Note: These predictions are illustrative and generated from general-purpose in silico models. They require experimental validation.

Structure Activity Relationship Sar and Mechanistic Studies of 2 Amino N Isopropyl 5 Nitrobenzamide Analogs

Design and Synthesis of Chemically Modified Analogs

The rational design of analogs of 2-amino-N-isopropyl-5-nitrobenzamide involves the strategic modification of its core structure to probe and optimize biological interactions. The synthesis of these derivatives often begins with a substituted benzoic acid precursor, which is subsequently coupled with various amines.

A common synthetic route involves the preparation of a carboxylic acid intermediate, which is then activated to form an acid chloride. This reactive intermediate is then treated with a desired amine to yield the final benzamide (B126) analog. For instance, in the synthesis of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid is first reacted with an aniline (B41778) to form a nitrobenzoic acid intermediate. This intermediate is subsequently treated with thionyl chloride to create a highly reactive benzoyl chloride, which is then refluxed with a variety of aliphatic or aromatic amines to produce the target compounds. nih.gov

Another approach involves the coupling of carboxylic acids with anilino derivatives using reagents like the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane. mdpi.com Solid-phase synthesis methods have also been explored for preparing p-nitroanilide analogs, utilizing reagents like 5-Amino-2-nitrobenzoic acid on a resin support. nih.gov These methods allow for the systematic introduction of diverse substituents at various positions on the benzamide scaffold, enabling a thorough investigation of structure-activity relationships.

The design of these analogs is often guided by the goal of enhancing specific properties, such as stability, solubility, or affinity for a biological target. For example, conformationally locked benzamide derivatives have been developed to improve on-target affinity and chemical stability compared to earlier-generation compounds. nih.gov

Systematic Investigations of Substituent Effects on Chemical Reactivity

The chemical reactivity and physicochemical properties of this compound analogs are highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. Systematic studies have demonstrated that modifications can significantly alter properties like lipophilicity, electronic distribution, and molecular conformation.

In a series of 2-phenoxybenzamide (B1622244) analogs, the substitution pattern on the anilino part of the structure was found to be a strong determinant of biological activity. mdpi.com For instance, replacing a 4-fluorophenoxy substituent with other groups leads to significant variations in activity. mdpi.com Similarly, in a series of nitrobenzamide derivatives designed as enzyme inhibitors, the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on a phenyl ring attached to the amide nitrogen was found to be highly favorable for inhibitory activity. nih.gov These findings highlight the delicate interplay of electronic and steric effects in defining the chemical behavior of these analogs.

In Vitro Mechanistic Probing of Biochemical Interactions

In vitro studies are crucial for elucidating the mechanisms through which this compound analogs exert their effects at a molecular level, without a clinical context. These investigations focus on target engagement, enzyme inhibition kinetics, and interactions with other cellular components.

Identifying and characterizing the direct molecular targets of benzamide analogs is a primary goal of mechanistic studies. For certain benzamide derivatives, the E3 ligase substrate receptor cereblon (CRBN) has been identified as a key molecular target. nih.gov Target engagement is often assessed using biophysical techniques that measure the binding affinity between the compound and the purified protein. These studies have shown that specific interactions, such as hydrogen bonds between the ligand and amino acid residues in the target's binding pocket (e.g., a conserved tri-tryptophan pocket in CRBN), are essential for high-affinity binding. nih.gov By designing analogs that enhance these interactions, researchers have developed potent binders that can effectively engage the target protein. nih.gov

Many benzamide analogs are designed as enzyme inhibitors. Mechanistic studies in this area focus on determining the mode of inhibition and quantifying key kinetic parameters. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as inhibitors of α-glucosidase and α-amylase. nih.gov

Docking studies revealed that these compounds bind to the active site of the enzymes through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov The most active compound in the series demonstrated inhibitory potential that was several-fold higher than the standard drug, acarbose. nih.gov Such studies provide insight into the specific molecular interactions that drive enzyme inhibition and guide the design of more potent and selective inhibitors.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibition by Selected Nitrobenzamide Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | Substituent on N-phenyl ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 5a | H | 1.89 | 2.11 |

| 5d | 4-Cl | 1.62 | 1.74 |

| 5j | 4-NO₂ | 1.15 | 1.29 |

| 5o | 2-CH₃-5-NO₂ | 0.21 | 0.28 |

| Acarbose | Standard | 0.81 | 1.65 |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Beyond direct enzyme inhibition, the biological activity of benzamide analogs can be mediated by their interactions with other cellular components and pathways in vitro. For example, the mechanism of action for some nitro-containing compounds involves the inhibition of essential metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which disrupts energy metabolism in anaerobic cells. nih.gov Studies on 2-phenoxybenzamide analogs have suggested that their activity may be linked to disruption of the mitochondrial electron transport chain, potentially targeting the cytochrome bc₁ complex or dihydroorotate-dehydrogenase. mdpi.com These investigations, often involving metabolomic analysis or observation of cellular morphology changes, help to build a broader picture of the compound's effects on cellular pathways. mdpi.com

Pharmacophore Modeling and Ligand Design Principles

Computational and theoretical approaches, such as pharmacophore modeling, play a vital role in rationalizing observed SAR data and guiding the design of new, more effective analogs. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target.

For benzamide-type ligands that bind to targets like CRBN, modeling has shown that key interactions include hydrogen bonds within a conserved pocket and with specific amino acid residues like asparagine. nih.gov Molecular docking studies, used to predict the binding mode of inhibitors in an enzyme's active site, have been instrumental in explaining the high activity of certain nitrobenzamide derivatives. nih.gov These models revealed that specific hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues were critical for potent inhibition. nih.gov

These computational models, combined with empirical synthesis and testing data, establish a set of ligand design principles. These principles help predict the activity of virtual compounds before synthesis, thereby streamlining the discovery process and focusing resources on molecules with the highest probability of success.

Exploration of Non Clinical Applications for 2 Amino N Isopropyl 5 Nitrobenzamide

Utility as a Chemical Intermediate in Complex Chemical Synthesis

The molecular architecture of 2-Amino-N-isopropyl-5-nitrobenzamide, featuring ortho-disposed amino and amide functionalities, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This structure is particularly well-suited for annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring.

One of the primary applications of 2-aminobenzamide (B116534) derivatives is in the synthesis of quinazolinones. researchgate.netnih.govresearchgate.net These bicyclic structures are formed through reactions that involve the cyclization of the 2-amino and N-isopropylbenzamide groups with a one-carbon synthon, which can be sourced from reagents like aldehydes or alcohols. researchgate.netnih.gov The presence of the N-isopropyl group on the amide is retained in the final quinazolinone structure, providing a route to specifically substituted heterocyclic systems. Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines represents an efficient method for producing these derivatives. nih.gov

Similarly, the 2-amino group can react with various reagents to form other fused heterocyclic systems. For instance, reaction sequences involving 2-aminobenzamides can lead to the formation of benzimidazoles, a class of compounds with significant industrial and research applications. mdpi.com A patent describes a method for the synthesis of 2-amino-N-isopropylbenzamide itself from isatoic anhydride, highlighting its role as a tangible intermediate in multi-step synthetic pathways. google.com

The compound's utility as a building block is summarized in the table below, indicating potential synthetic targets.

| Starting Material Skeleton | Reagent Class | Resulting Heterocyclic System |

| 2-Aminobenzamide | Aldehydes, Alcohols | Quinazolinone |

| 2-Aminobenzamide | Carboxylic Acids, Esters | Benzimidazole |

| 2-Aminobenzamide | Isothiocyanates | 2-Aminoquinazolin-4(3H)-one |

This table illustrates the potential of the 2-aminobenzamide core structure in synthesizing complex heterocyclic molecules based on established chemical transformations.

Development as Chemical Probes for Biological Systems (e.g., fluorescent probes, affinity tags, without therapeutic claims)

Chemical probes are essential tools for studying biological systems. The this compound structure contains a nitroaniline component, which is known to possess useful photophysical properties for the development of fluorescent probes. nih.gov The fluorescence of nitroaniline-based compounds can be sensitive to the local environment, making them suitable for sensing applications. researchgate.netmdpi.com

Research has shown that molecules containing a nitroaniline core can act as fluorescent sensors for detecting specific analytes. nih.govacs.org For instance, the interaction of a target molecule with a nitroaniline-based probe can lead to a measurable change in fluorescence intensity, a phenomenon known as fluorescence quenching or enhancement. mdpi.com This principle can be applied to design probes where the this compound moiety acts as the signaling unit. The amino group provides a convenient handle for attaching a recognition element (e.g., a ligand for a specific protein) that binds to a biological target. Upon binding, the change in the probe's microenvironment could trigger a detectable fluorescent response.

While this specific compound has not been extensively developed as an affinity tag, the primary amine and the amide nitrogen offer potential sites for conjugation to biomolecules or solid supports, a key feature of affinity tags used in purification and detection protocols.

Application in Material Science (e.g., polymers, optoelectronic materials)

The functional groups within this compound suggest its potential as a monomer or an additive in the creation of functional polymers and materials. The field of material science has seen the use of aniline (B41778), nitroaniline, and benzamide (B126) derivatives in the development of polymers with specific electronic or optical properties. researchgate.netsci-hub.seresearchgate.net

Copolymers of aniline and nitroanilines have been synthesized and studied for their physicochemical properties. researchgate.netresearchgate.net These materials can exhibit electrical conductivity and thermal stability, making them of interest for applications in electronics. researchgate.net The presence of both an amino group and a polymerizable site (potentially through the aromatic ring or functionalization of the amino/amide groups) in this compound allows it to be considered as a candidate monomer for creating novel copolymers.

Furthermore, amide-containing functional groups are known to participate in hydrogen bonding, which can significantly influence the mechanical and thermal properties of polymers. Poly(ester amides) are a class of biodegradable polymers whose properties are tuned by the amide linkages. mdpi.comresearchgate.net The benzamide structure within the target compound could be incorporated into such polymer backbones. In the field of optoelectronics, organic compounds with donor-acceptor structures are used in devices like organic light-emitting diodes (OLEDs). dntb.gov.uamdpi.com The nitro group (acceptor) and amino group (donor) on the benzene ring of this compound give it a "push-pull" electronic character that is desirable for such applications.

Catalysis and Ligand Design for Metal Complexes

The design of ligands for metal complexes is a cornerstone of catalysis and coordination chemistry. rsc.org The this compound molecule possesses multiple potential coordination sites—specifically, the nitrogen atom of the amino group and the nitrogen and oxygen atoms of the amide group. These sites can bind to a metal center, making the compound a potential multidentate ligand.

Studies have demonstrated that the simpler 2-aminobenzamide can form stable complexes with metal ions like copper(II). nih.gov These complexes can exhibit distinct geometries and electronic properties. The coordination of metal ions to amide groups is a well-established field, with metal amides being a known class of coordination compounds. wikipedia.org

By forming complexes with transition metals such as ruthenium, copper, or nickel, ligands based on the 2-aminobenzamide scaffold could generate catalysts for various organic transformations. nih.govnih.gov The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the steric bulk of the isopropyl group, can be used to tune the reactivity and selectivity of the resulting metal catalyst.

| Potential Coordination Sites | Metal Ion Example | Potential Application |

| Amino Group (N) | Copper (Cu) | Catalysis, Antimicrobial Materials |

| Amide Group (N, O) | Ruthenium (Ru) | Dehydrogenative Coupling Reactions |

| Nitro Group (O) | Various Transition Metals | Modulation of Electronic Properties |

This table outlines the potential coordination sites of this compound and their relevance in forming metal complexes.

Agrochemical Research (e.g., as lead compounds, excluding dosage and safety)

The benzamide chemical class is of significant interest in the agrochemical industry, with many compounds exhibiting herbicidal or pesticidal properties. nih.govgoogle.com A crucial piece of evidence linking the this compound structure to this field is its close relationship to a commercial herbicide. The non-nitrated analogue, 2-amino-N-isopropylbenzamide, is a known soil and plant metabolite of bentazone, a widely used post-emergence herbicide for controlling broadleaf weeds. usda.govepa.govcymitquimica.comlabmix24.com

This metabolic link establishes the biological relevance of the N-isopropylbenzamide core structure in an agricultural context. The development of new agrochemicals often involves modifying existing active compounds or their metabolites to discover new molecules with improved efficacy or different selectivity. Therefore, this compound serves as a logical lead compound for synthetic programs aimed at discovering new herbicides.

Structure-activity relationship (SAR) studies on various benzamide derivatives have shown that the nature and position of substituents on the benzene ring are critical for their biological activity. researchgate.netnih.gov The presence of a nitro group, as in this compound, is a common feature in many biologically active molecules and can significantly influence a compound's herbicidal properties. nih.gov Patents related to herbicidal compounds often include a wide range of substituted benzamides, underscoring the ongoing research interest in this class of molecules. google.comgoogle.com

| Compound Class | Type of Activity | Reference |

| Bentazone (metabolite is 2-amino-N-isopropylbenzamide) | Herbicidal | usda.govepa.gov |

| Bis-Benzamides (with nitro groups) | Biologically Active | nih.gov |

| Substituted Picolinic Acids | Herbicidal | mdpi.com |

| Small Methyl Ketones | Herbicidal | acs.org |

This table presents examples of compound classes related to this compound that have been investigated in agrochemical research.

Sensor Technology and Chemo/Biosensor Development

The development of chemical sensors relies on creating molecules that can selectively interact with an analyte and produce a measurable signal. The principles that make this compound a candidate for fluorescent probes also apply to its use in sensor technology. The nitroaniline moiety is a known chromophore and fluorophore that can be exploited for optical sensing. nih.gov

Researchers have developed fluorescent sensors based on nitroaniline for the detection of various substances, including pollutants in water samples. nih.govmdpi.com For example, a fluorescent capillary imprinted sensor was developed for the highly selective and sensitive detection of p-nitroaniline. nih.gov Another study demonstrated a sensor for p-nitroaniline based on nanocomposites, achieving a low detection limit. nih.gov These examples show that the nitroaniline structure is an effective signaling component in sensors.

A chemosensor based on this compound could be designed where the amino group is functionalized with a receptor that selectively binds a target analyte. This binding event could modulate the electronic properties of the nitroaniline system, causing a change in its fluorescence or absorbance spectrum, which can then be detected and quantified. researchgate.netacs.org

Environmental Fate and Degradation Pathways of 2 Amino N Isopropyl 5 Nitrobenzamide

Photodegradation Studies in Various Environmental Matrices

There are no specific studies available that detail the photodegradation of 2-Amino-N-isopropyl-5-nitrobenzamide in various environmental matrices such as water, soil, or air. In general, the presence of a nitroaromatic group suggests a potential for photochemical transformation. Nitroaromatic compounds can undergo direct photolysis by absorbing sunlight, leading to the excitation of the nitro group and subsequent reactions. They can also undergo indirect photodegradation through reactions with photochemically produced reactive species like hydroxyl radicals. However, without experimental data, the specific rates, pathways, and products of this compound's photodegradation remain unknown.

Microbial Biodegradation Mechanisms and Identification of Metabolites

Detailed research on the microbial biodegradation of this compound is not present in the current scientific literature. The compound's structure, containing both an amino and a nitro group on a benzene (B151609) ring, suggests that it could be susceptible to microbial attack.

Aerobic and Anaerobic Degradation Pathways

No studies have been identified that delineate the aerobic or anaerobic degradation pathways of this compound. For many nitroaromatic compounds, the initial step in biodegradation often involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group, particularly under anaerobic conditions. Under aerobic conditions, microorganisms might utilize different enzymatic pathways, potentially starting with the oxidation of the aromatic ring. The presence of the isopropylamide side chain adds another potential site for microbial transformation. However, the specific metabolites and the sequence of degradation steps for this compound have not been investigated.

Role of Specific Microorganisms and Enzymes